molecular formula C19H22N4OS B2381677 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034343-59-2

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No. B2381677
CAS RN: 2034343-59-2
M. Wt: 354.47
InChI Key: XQHBAWBCKCSCMN-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly known as DPTU and has been synthesized using various methods. The purpose of

Scientific Research Applications

Synthesis and Reactivity

The compound has been a subject of research due to its involvement in the synthesis of novel heterocyclic compounds. For instance, studies have shown its utility in the formation of pyridine and naphthyridine derivatives through reactions with malononitriles, arene diazonium salts, and hydrazines, leading to the production of hydrazo derivatives, pyrazolo[3,4-H][1,6]naphthyridine derivatives, and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010). This indicates the compound's potential in synthesizing structurally diverse heterocyclic compounds with various biological activities.

Gelation Properties

Research into the gelation properties of related compounds, such as the formation of thixotropic, heat reversible gels upon the addition of urea solutions to cyclic nucleotide phosphodiesterase inhibitors, underscores the potential of using such urea derivatives in creating gel networks. These studies highlight the pH-dependent gelation and the interaction with proteins via specific residues, suggesting applications in drug delivery systems and biomedical engineering (Kirschbaum & Wadke, 1976).

Hydrogel Formation

Investigations into hydrogel formation by related compounds, focusing on the morphology and rheology of the gels, show that the physical properties of these hydrogels can be tuned by changing the identity of the anion. This suggests potential applications in creating customized hydrogels for various scientific and technological purposes, including tissue engineering and as scaffolds for drug delivery (Lloyd & Steed, 2011).

Anti-tumor Activity

There's also significant interest in derivatives of this compound for their anti-tumor properties. Novel synthesis methods have led to the creation of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing significant effects in various cancer cell lines. These studies offer insights into the development of new anticancer agents, highlighting the therapeutic potential of such compounds (Nassar et al., 2015).

properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-13-7-4-5-8-16(13)21-19(24)20-12-17(18-9-6-10-25-18)23-15(3)11-14(2)22-23/h4-11,17H,12H2,1-3H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHBAWBCKCSCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

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